Padeliporfin - 759457-82-4

Padeliporfin

Catalog Number: EVT-278279
CAS Number: 759457-82-4
Molecular Formula: C37H41K2N5O9PdS
Molecular Weight: 916.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Padeliporfin, also known by its brand name TOOKAD® Soluble, is a second-generation photosensitizer belonging to the bacteriochlorophyll derivative family. It plays a crucial role in scientific research, particularly in the field of vascular-targeted photodynamic therapy (VTP), as a treatment modality for various cancers.

Mechanism of Action

Padeliporfin is administered intravenously and selectively accumulates in tumor vasculature due to its properties. Upon activation with near-infrared light (specifically at 753 nm), Padeliporfin undergoes a photochemical reaction, leading to the generation of reactive oxygen species, primarily singlet oxygen. This, in turn, induces rapid vascular occlusion and subsequent coagulative necrosis of the targeted tumor tissue, effectively destroying the tumor. The process is often referred to as vascular-targeted photodynamic therapy (VTP).

Physical and Chemical Properties Analysis

While the literature confirms Padeliporfin as a water-soluble chlorophyll derivative, specific details about its physical and chemical properties are not elaborated upon in the provided documents.

Applications

a) Prostate Cancer:* Low-risk: Padeliporfin VTP has been approved in Europe for treating unilateral low-risk localized prostate cancer, demonstrating significant benefits over active surveillance in reducing disease progression and the need for radical treatment. * Intermediate-risk: Ongoing research suggests that Padeliporfin VTP, as a partial gland ablation therapy, is effective in treating intermediate-risk prostate cancer with minimal impact on urinary and sexual function.

b) Upper Tract Urothelial Cancer (UTUC): * Padeliporfin VTP has demonstrated potential as an effective and kidney-sparing endoscopic management option for UTUC. Clinical trials have shown promising results in treating both low-grade and high-grade UTUC.

c) Pancreatic Cancer:* Preliminary research suggests that Padeliporfin VTP, combined with immune modulating chemotherapeutic agents, shows promise in treating pancreatic cancer by ablating tumors while preserving surrounding vital tissues and blood vessels.

Future Directions
  • Exploring the synergistic effects of Padeliporfin VTP with immunotherapy, such as checkpoint inhibitors, to enhance treatment efficacy in aggressive cancers.

Padoporfin

Compound Description: Padoporfin, similar to Padeliporfin, is a photosensitizer used in vascular-targeted photochemotherapy (VTP) for localized prostate cancer (LPCa) treatment. [] It also operates by generating reactive oxygen species upon light activation, leading to vascular disruption and tumor cell death.

Properties

CAS Number

759457-82-4

Product Name

Padeliporfin

IUPAC Name

3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)

Molecular Formula

C37H41K2N5O9PdS

Molecular Weight

916.43

InChI

InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23H,8-13H2,1-7H3,(H5,38,39,40,41,42,43,44,45,47,48,49,50);/q;+2/p-4/t17-,18+,22-,23+;/m1./s1

InChI Key

AOSMIFSJINLACN-NAEAMVODSA-J

SMILES

CCC1C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2]

Solubility

Soluble in DMSO, soluble in water.

Synonyms

WST11; WST-11; WST 11; Stakel; padeliporfin; palladiumbacteriopheophorbide monolysine taurine.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.